5-Bromo-7-methylbenzofuran
Overview
Description
5-Bromo-7-methylbenzofuran is an organic compound with the molecular formula C9H7BrO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in various fields. The compound features a benzofuran ring substituted with a bromine atom at the 5-position and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylbenzofuran typically involves the bromination of 7-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: Reduction of this compound can lead to the formation of dehalogenated or hydrogenated products. Catalytic hydrogenation using palladium on carbon is a typical method for such reductions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-7-methylbenzofuran, while oxidation with potassium permanganate can produce this compound-2,3-dione.
Scientific Research Applications
5-Bromo-7-methylbenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to other bioactive benzofuran compounds, this compound is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its brominated structure can impart desirable properties to polymers and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylbenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methyl group can influence the compound’s binding affinity and selectivity towards these targets. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzofuran: Similar to 5-Bromo-7-methylbenzofuran but with the methyl group at the 2-position.
7-Bromo-5-methylbenzofuran: The positions of the bromine and methyl groups are reversed compared to this compound.
5-Chloro-7-methylbenzofuran: The bromine atom is replaced with a chlorine atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups at distinct positions on the benzofuran ring can result in different electronic and steric effects compared to other similar compounds. These differences can be exploited in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
5-bromo-7-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSCPARNNVMYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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